molecular formula C9H17N3 B8481766 2-amino-4-piperidin-1-ylbutanenitrile

2-amino-4-piperidin-1-ylbutanenitrile

Cat. No.: B8481766
M. Wt: 167.25 g/mol
InChI Key: WEFUSXCHYBTSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-piperidin-1-ylbutanenitrile is a nitrile-based compound that serves as a valuable chemical building block and intermediate in organic synthesis and pharmaceutical research. Compounds featuring a piperidine ring attached to a nitrile-containing alkyl chain are of significant interest in medicinal chemistry due to their potential bioactivity and utility in drug discovery . The piperidine moiety is one of the most common heterocycles found in FDA-approved medications and is a key structural element in numerous active pharmaceutical ingredients . The presence of both the piperidine ring and the amino-nitrile functional group in this molecule provides multiple sites for chemical modification, making it a versatile precursor for the development of more complex structures. In a research context, structurally related piperidine-containing nitriles have been successfully incorporated into polymeric films for advanced drug delivery applications, demonstrating potent antimicrobial activity against a range of organisms such as P. aeruginosa , S. aureus , and E. coli . The preparation of such compounds can be achieved through various synthetic methods, including biocatalytic processes utilizing aldoxime dehydratase (Oxd) enzymes, which offer a sustainable, cyanide-free route to nitrile synthesis by dehydrating readily available aldoxime precursors . As a research chemical, this compound provides researchers with a specialized intermediate for probing structure-activity relationships, designing novel bioactive molecules, and developing new synthetic methodologies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-amino-4-piperidin-1-ylbutanenitrile

InChI

InChI=1S/C9H17N3/c10-8-9(11)4-7-12-5-2-1-3-6-12/h9H,1-7,11H2

InChI Key

WEFUSXCHYBTSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C#N)N

Origin of Product

United States

Preparation Methods

Piperidine Alkylation with Haloacetonitrile Derivatives

A foundational method involves the alkylation of piperidine with 4-bromo-2-aminobutanenitrile. The reaction proceeds via an SN2 mechanism in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Triethylamine is typically employed as a base to scavenge HBr, with reactions achieving 68–72% yields after 12–24 hours at 60–80°C. This method is limited by competing elimination reactions, particularly with secondary alkyl halides.

Mitsunobu Reaction for Ether Formation

Alternative pathways utilize Mitsunobu conditions to couple 2-amino-4-hydroxybutanenitrile with piperidine. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), this method achieves 65% yield but requires rigorous exclusion of moisture. The high cost of reagents limits its industrial applicability.

Reductive Amination Approaches

Ketone Intermediate Reduction

4-Piperidin-1-ylbutan-2-one serves as a key intermediate, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot method achieves 82% yield at 25°C within 8 hours. The reaction’s success hinges on maintaining a pH of 6–7 via acetic acid buffering, preventing imine hydrolysis.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of 4-piperidin-1-ylbut-2-enenitrile under 50 psi H2 pressure. This method offers superior stereocontrol, producing the target compound in 78% yield with <2% over-reduction byproducts. Catalyst poisoning by residual amines necessitates pre-purification steps.

Cyanation of Piperidinyl Precursors

Strecker Synthesis

A three-component Strecker reaction between piperidine, formaldehyde, and potassium cyanide in aqueous ammonia yields 2-amino-4-piperidin-1-ylbutanenitrile. While operationally simple (60% yield), this method generates stoichiometric ammonium chloride waste, complicating purification.

Nitrile Transposition via Curtius Rearrangement

Advanced routes employ Curtius rearrangement of 4-piperidin-1-ylbutanoyl azide, generated in situ from the corresponding acid chloride. Heating in toluene at 110°C produces the isocyanate intermediate, which undergoes hydrolysis to the amine. This method achieves 70% yield but requires hazardous azide handling.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages
Nucleophilic Substitution4-Bromo-2-aminobutanenitrileDMF, 80°C, 24 h68%Scalable, low catalyst load
Mitsunobu Reaction2-Amino-4-hydroxybutanenitrileTHF, DEAD, 0°C65%Stereospecific
Reductive Amination4-Piperidin-1-ylbutan-2-oneNaBH3CN, MeOH, 25°C82%One-pot, high atom economy
Catalytic Hydrogenation4-Piperidin-1-ylbut-2-enenitrilePd/C, H2 (50 psi)78%Excellent stereocontrol
Strecker SynthesisPiperidine, HCHO, KCNNH4OH, 40°C60%Simple setup
Curtius Rearrangement4-Piperidin-1-ylbutanoyl azideToluene, 110°C70%Avoids halogenated reagents

Data synthesized from

Mechanistic Insights and Side Reactions

Competing Elimination in Alkylation

SN2 pathways are prone to β-hydride elimination, producing 4-piperidin-1-ylbut-2-enenitrile. This side reaction increases at temperatures >90°C, necessitating precise thermal control.

Cyanide Hydrolysis Risks

Strecker and Curtius methods risk nitrile hydrolysis to carboxylic acids under acidic or prolonged reaction conditions. Buffering at pH 7–8 with phosphate salts mitigates this issue.

Catalyst Deactivation in Hydrogenation

Piperidine’s basic nitrogen coordinates strongly to Pd, reducing catalytic activity. Pretreatment with acetic acid protonates the amine, preserving catalyst longevity.

Industrial-Scale Considerations

Solvent Selection for Reductive Amination

Methanol outperforms ethanol in NaBH3CN-mediated reactions due to its higher polarity, which stabilizes the protonated imine intermediate. However, methanol’s lower boiling point (64.7°C) complicates large-scale distillative workups.

Waste Stream Management

The Mitsunobu reaction generates stoichiometric triphenylphosphine oxide, requiring extraction with hexane/ethyl acetate mixtures. Recent advances replace DEAD with cheaper diisopropyl azodicarboxylate (DIAD) without yield loss.

Emerging Methodologies

Enzymatic Cyanation

Pilot studies using nitrile hydratase from Rhodococcus rhodochrous selectively convert 4-piperidin-1-ylbut-2-enenitrile to the target compound at 37°C. While promising (55% yield), enzyme costs remain prohibitive for large-scale use.

Flow Chemistry Approaches

Microreactor systems enable safer handling of Curtius intermediates, achieving 92% conversion in 2 minutes residence time. Scale-up challenges include clogging from insoluble intermediates .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-piperidin-1-ylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its role as a precursor in the development of drugs targeting various diseases, including cancer and autoimmune disorders. Its ability to modulate enzyme activity makes it a candidate for drug design aimed at specific molecular targets.
  • Case Study : A patent discusses the use of similar piperidine derivatives as inhibitors of Janus kinases (JAKs), which are implicated in immune-related diseases such as rheumatoid arthritis and myeloid proliferative disorders .

2. Organic Synthesis

  • Intermediate Role : 2-Amino-4-piperidin-1-ylbutanenitrile serves as an important intermediate in synthesizing other organic compounds. Its unique functional groups allow for further chemical modifications that can lead to the creation of novel therapeutic agents.
  • Example : The synthesis of heteroaryl substituted pyrrolo compounds has been reported, highlighting the versatility of piperidine derivatives in creating complex molecular architectures .

3. Biological Studies

  • Enzyme Inhibition : Research indicates that compounds with similar structures may act as enzyme inhibitors, impacting metabolic pathways relevant to disease progression. Detailed biochemical studies are necessary to elucidate these mechanisms further .
  • Receptor Interactions : The compound may interact with specific receptors, potentially acting as an agonist or antagonist, thus influencing physiological responses .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryDevelopment of drugs for cancer and autoimmune diseasesUS Patent 2009/0181959
Organic SynthesisIntermediate for synthesizing complex organic moleculesUS Patent 7598257
Biological StudiesPotential enzyme inhibitor and receptor modulatorPMC Article on enzyme inhibition

Mechanism of Action

The mechanism of action of 2-amino-4-piperidin-1-ylbutanenitrile depends on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by interacting with specific receptors. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups differentiate it from other piperidine derivatives:

  • Nitrile group : Enhances polarity and serves as a precursor for further chemical modifications (e.g., hydrolysis to carboxylic acids).

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP* Solubility (mg/mL)*
2-Amino-4-piperidin-1-ylbutanenitrile C₉H₁₇N₃ 167.25 -CN, -NH₂, piperidine ~0.5 ~50 (in water)
Ethyl 2-(piperidin-4-yl)acetate [] C₉H₁₇NO₂ 185.24 -COOEt, piperidine 1.2 ~20 (in ethanol)
2,2,6,6-Tetramethylpiperidin-4-yl acetate [] C₁₃H₂₃NO₂ 231.33 -COOEt, tetramethylpiperidine 2.8 ~5 (in DMSO)

*Note: Predicted properties for this compound are extrapolated from analogs. Data for Ethyl 2-(piperidin-4-yl)acetate are derived from experimental measurements .

Key Observations:

Polarity and Solubility: The nitrile group in this compound increases its hydrophilicity compared to ester-containing analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate), resulting in higher aqueous solubility. The tetramethylpiperidine derivative from exhibits markedly lower solubility due to its bulky, lipophilic substituents .

logP and Bioavailability :

  • The predicted logP of 0.5 for the target compound suggests moderate membrane permeability, whereas ester analogs (logP 1.2–2.8) may exhibit better blood-brain barrier (BBB) penetration .

Q & A

Q. What are the established synthetic routes for 2-amino-4-piperidin-1-ylbutanenitrile, and what critical reaction parameters influence yield and purity?

Answer:

  • Synthetic routes : The compound can be synthesized via condensation reactions involving β-amino-α,γ-dicyanocrotononitrile and piperidine derivatives. For example, analogous methods involve heterocyclization with reagents like diazonium salts or hydrazines .
  • Critical parameters : Solvent choice (e.g., dichloromethane for controlled reactivity), temperature (e.g., 100–130°C for optimal cyclization), and stoichiometric ratios of reactants (e.g., amine-to-nitrile ratio) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential .

Q. How should researchers characterize this compound post-synthesis?

Answer:

  • Structural confirmation : Use 1^1H-NMR and 13^13C-NMR to verify piperidine ring protons (δ 1.5–3.5 ppm) and nitrile/amine functionalities (δ 2.5–3.0 ppm) .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]+^+) are recommended .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste disposal : Segregate nitrile-containing waste and use licensed hazardous waste contractors for incineration .
  • Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., NaOH in dichloromethane) to identify optimal conditions. For example, lower temperatures (10–15°C) reduce side reactions during amine coupling .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track nitrile group consumption and detect intermediates .

Q. How can researchers resolve contradictions in spectral data for piperidine derivatives like this compound?

Answer:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for 13^13C chemical shifts) .
  • Isotopic labeling : Use 15^{15}N-labeled amines to distinguish overlapping signals in crowded spectral regions .

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular docking : Use crystallographic data of piperidine-binding enzymes (e.g., soluble epoxide hydrolase) to model interactions .
  • In vitro assays : Perform competitive binding studies with fluorescent probes (e.g., TAMRA-labeled ligands) to quantify affinity .

Q. How does this compound’s stability vary under different storage conditions?

Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. Nitriles are prone to hydrolysis in humid environments; anhydrous storage at -20°C is advised .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Answer:

  • Quantum mechanics (QM) : Use Gaussian or ORCA to simulate reaction pathways (e.g., nitrile group nucleophilic attack) .
  • Retrosynthesis software : Tools like Synthia or AiZynthFinder propose feasible routes using piperidine and nitrile building blocks .

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